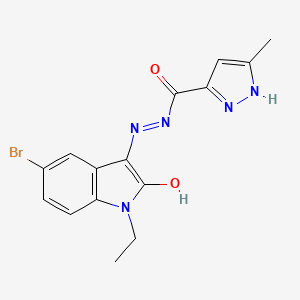![molecular formula C22H23NO2 B6136467 2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6136467.png)
2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione, also known as DMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. DMC is a versatile molecule that has been studied for its potential use in various applications, including drug discovery and development.
Wirkmechanismus
The mechanism of action of 2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. 2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and exhibit antibacterial activity. 2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has also been found to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione in lab experiments is its versatility. It can be easily synthesized and modified to suit various applications. However, one of the limitations of using 2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione. One potential application is its use as a fluorescent probe for imaging applications. 2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has also been studied for its potential use in the treatment of cancer, viral infections, and bacterial infections. Further research is needed to fully understand the mechanism of action of 2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione and its potential use in various applications.
Synthesemethoden
The synthesis of 2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with diphenylmethanimine in the presence of a catalyst. The reaction yields 2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione as a yellow solid with a high yield.
Wissenschaftliche Forschungsanwendungen
2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been extensively studied for its potential use in drug discovery and development. It has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. 2-{[(diphenylmethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has also been studied for its potential use as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
2-(benzhydryliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-22(2)13-19(24)18(20(25)14-22)15-23-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,21,24H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDSWQFYMUHHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC(C2=CC=CC=C2)C3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzhydryliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-tert-butyl-4,6-bis[(dimethylamino)methyl]-3-pyridinol trihydrochloride](/img/structure/B6136392.png)
![1'-benzyl-N-[2-(4-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6136399.png)
![2-(5-methoxy-2-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136403.png)
![N-(1-{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6136407.png)
![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6136419.png)
![3,7,7-trimethyl-1-pyridin-2-yl-7,8-dihydro-1H-oxepino[4,3-c]pyrazole-4,6-dione](/img/structure/B6136425.png)
![4-[5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B6136437.png)
![tert-butyl 2-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]hydrazinecarboxylate](/img/structure/B6136454.png)
![1-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6136457.png)

amino]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6136472.png)
![2-(3,4-diethoxyphenyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B6136477.png)
![ethyl (4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B6136491.png)